![molecular formula C14H17N3O3S B2389392 N-环己基-2-(5-呋喃-2-基-[1,3,4]恶二唑-2-硫代基)-乙酰胺 CAS No. 350492-89-6](/img/structure/B2389392.png)

N-环己基-2-(5-呋喃-2-基-[1,3,4]恶二唑-2-硫代基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

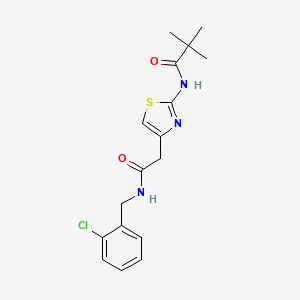

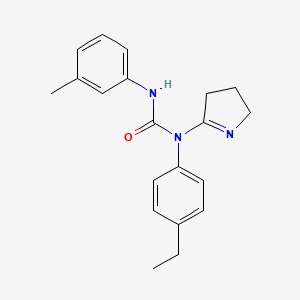

“N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a chemical compound . It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One common method involves the reaction of trichloromethylarenes with furan-2,5-dicarboxylic acid dihydrazide . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The specific synthesis process for “N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is not mentioned in the available resources.科学研究应用

抗菌和抗真菌活性

已合成与 N-环己基-2-(5-呋喃-2-基-[1,3,4]恶二唑-2-硫代基)-乙酰胺 相关的结构的化合物,并评估了它们的抗菌性能。研究表明,含有 [1,3,4] 恶二唑部分的 1,3,4-恶二唑衍生物表现出显着的抗菌和抗真菌活性。这些化合物已针对多种病原体进行了测试,包括金黄色葡萄球菌、粪肠球菌、肺炎克雷伯菌、大肠杆菌、烟曲霉和白色念珠菌,在体外表现出有效的效力 (Devi, Shahnaz, & Prasad, 2022)。

细胞毒性

这些化合物的细胞毒性特性也一直是研究的重点。某些衍生物在使用卤虫的生物测定中显示出有希望的结果,表明在癌症研究和开发新的抗癌剂方面有进一步研究的潜力。值得注意的是,一些合成的化合物表现出良好的细胞毒性活性,表明它们在开发针对癌细胞的治疗方法中具有适用性 (Devi, Shahnaz, & Prasad, 2022)。

缓蚀

N-环己基-2-(5-呋喃-2-基-[1,3,4]恶二唑-2-硫代基)-乙酰胺 的应用研究延伸到材料科学,特别是在缓蚀方面。该化合物的衍生物已被合成并评估了其防止各种金属腐蚀的能力,证明了在该领域的巨大潜力。这些研究突出了该化合物的多功能性和在保护材料免遭降解方面的应用潜力 (Yıldırım & Cetin, 2008)。

高能材料开发

此外,具有 [1,3,4] 恶二唑部分的衍生物已被探索用于开发不敏感的高能材料。这些研究的重点是合成可作为炸药、推进剂或烟火组分的化合物,与传统材料相比,提供了更高的安全性和稳定性。该研究强调了该化合物在创造更稳定、更不敏感的高能材料方面的潜力,这可能会彻底改变该行业的安全标准 (Yu et al., 2017)。

作用机制

Target of Action

The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .

Biochemical Pathways

The compound affects the polyol pathway by targeting aldose reductase . This pathway is implicated in several health conditions, including diabetic complications. By inhibiting aldose reductase, the compound may help mitigate these conditions .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The inhibition of aldose reductase can potentially prevent or slow the progression of certain diabetic complications .

属性

IUPAC Name |

N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULOHQMLGNXALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)

![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)